molecular formula C17H21N3O7 B1681838 SMPH Crosslinker CAS No. 367927-39-7

SMPH Crosslinker

Cat. No. B1681838
CAS No.: 367927-39-7
M. Wt: 379.4 g/mol
InChI Key: WCMOHMXWOOBVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08889830B2

Procedure details

To a sample bottle (8 mL volume), it was charged by 0.39 mL of human CO hemoglobin (Hb) solution (509 μM), and diluted with 1.61 mL of phosphate buffered saline solution (PBS) to be 0.1 mM 2 mL. Next, 7.6 mg of succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH, manufactured by Pierce Corporation) was dissolved in 0.25 mL of dimethyl sulfoxide (DMSO) to prepare 80 mM dimethyl sulfoxide (DMSO) solution of succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH). To the above human hemoglobin (Hb) solution (2 mL), it was added with 0.047 mL of succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH) solution (succinimidyl-6-(β-maleimidopropionamido)hexanoate/human hemoglobin (SMPH/Hb) =18 (mol/mol)), while stirring (100 rpm), and stirred at room temperature for 30 minutes. From the resultant reaction solution, unreacted succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH) was removed by the same method as the method described in Preparation Example 2 in Example 1. Specifically, 2.1 mL of human hemoglobin (Hb) solution was moved to a centrifugal concentrator (Vivaspin 20), diluted with about 18 mL of phosphate buffered saline solution (PBS) to ten times, and then concentrated to about 1.0 mL ( 1/10) at 4000 rpm, for 30 minutes and at 4° C. To that, it was added with 19 mL of phosphate buffered saline solution (PBS), and concentrated to about 1.0 mL under the same conditions. By repeating this dilution/concentration operation three times, unreacted succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH) was removed. Lastly, a sample in a tube was moved to a sample bottle (8 mL volume), and the total volume was adjusted with phosphate buffered saline solution (PBS) to 2.0 mL. The human hemoglobin-crosslinker conjugate (Hb-SMPH) concentration became 0.1 mM.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
succinimidyl-6-(β-maleimidopropionamido)hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
succinimidyl-6-(β-maleimidopropionamido)hexanoate
Quantity
7.6 mg
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
succinimidyl-6-(β-maleimidopropionamido)hexanoate
Quantity
0.047 mL
Type
reactant
Reaction Step Four
Name
succinimidyl-6-(β-maleimidopropionamido)hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
phosphate buffered saline
Quantity
1.61 mL
Type
solvent
Reaction Step Six
Name
phosphate buffered saline
Quantity
18 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1(=O)N([CH:6]([CH2:10][CH2:11][CH2:12][CH2:13][NH:14][C:15](=[O:25])[CH2:16][CH2:17][N:18]2[C:22](=[O:23])[CH:21]=[CH:20][C:19]2=[O:24])[C:7]([O-:9])=[O:8])C(=O)CC1>OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+].CS(C)=O>[CH2:21]1[C:22](=[O:23])[N:18]([O:9][C:7]([CH2:6][CH2:10][CH2:11][CH2:12][CH2:13][NH:14][C:15]([CH2:16][CH2:17][N:18]2[C:19](=[O:24])[CH:20]=[CH:21][C:22]2=[O:23])=[O:25])=[O:8])[C:19](=[O:24])[CH2:20]1 |f:1.2.3.4.5.6.7.8.9|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
succinimidyl-6-(β-maleimidopropionamido)hexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
succinimidyl-6-(β-maleimidopropionamido)hexanoate
Quantity
7.6 mg
Type
reactant
Smiles
C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O
Name
Quantity
0.25 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
solution
Quantity
2 mL
Type
reactant
Smiles
Name
succinimidyl-6-(β-maleimidopropionamido)hexanoate
Quantity
0.047 mL
Type
reactant
Smiles
C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O
Step Five
Name
succinimidyl-6-(β-maleimidopropionamido)hexanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O
Step Six
Name
phosphate buffered saline
Quantity
1.61 mL
Type
solvent
Smiles
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]
Step Seven
Name
phosphate buffered saline
Quantity
18 mL
Type
solvent
Smiles
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring (100 rpm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was removed by the same method as the method
CUSTOM
Type
CUSTOM
Details
described in Preparation Example 2 in Example 1
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 1.0 mL ( 1/10) at 4000 rpm, for 30 minutes and at 4° C
Duration
30 min
ADDITION
Type
ADDITION
Details
To that, it was added with 19 mL of phosphate buffered saline solution (PBS)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to about 1.0 mL under the same conditions
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
Lastly, a sample in a tube was moved to a sample bottle (8 mL volume)
CONCENTRATION
Type
CONCENTRATION
Details
The human hemoglobin-crosslinker conjugate (Hb-SMPH) concentration

Outcomes

Product
Name
Type
Smiles
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.